molecular formula C8H11ClN2O2 B6220114 N-methyl-1-phenoxyformohydrazide hydrochloride CAS No. 877-85-0

N-methyl-1-phenoxyformohydrazide hydrochloride

Cat. No.: B6220114
CAS No.: 877-85-0
M. Wt: 202.6
InChI Key:
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Description

N-methyl-1-phenoxyformohydrazide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a phenoxy group attached to a formohydrazide moiety, further substituted with a methyl group. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-phenoxyformohydrazide hydrochloride typically involves the reaction of N-methylhydrazine with phenoxyformic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound. The general reaction scheme is as follows:

    Step 1: N-methylhydrazine reacts with phenoxyformic acid.

    Step 2: The resulting product is treated with hydrochloric acid to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-phenoxyformohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel, along with suitable solvents.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxyformohydrazide derivatives.

Scientific Research Applications

N-methyl-1-phenoxyformohydrazide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-phenoxyformohydrazide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity. The pathways involved may include inhibition of metabolic processes or disruption of cellular functions.

Comparison with Similar Compounds

N-methyl-1-phenoxyformohydrazide hydrochloride can be compared with other similar compounds such as:

    N-methylhydrazine derivatives: These compounds share the hydrazine moiety and exhibit similar reactivity.

    Phenoxyformohydrazide derivatives: Compounds with phenoxy and formohydrazide groups show comparable chemical behavior.

    Hydrazide derivatives: General class of compounds with hydrazide functionality, used in various chemical and biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-methyl-1-phenoxyformohydrazide hydrochloride can be achieved through the reaction of N-methylformohydrazide with phenol followed by reaction with thionyl chloride and hydrochloric acid.", "Starting Materials": [ "N-methylformohydrazide", "Phenol", "Thionyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methylformohydrazide is reacted with phenol in the presence of a catalyst to form N-methyl-1-phenoxyformohydrazide.", "Step 2: Thionyl chloride is added to the reaction mixture to convert the hydroxyl group of N-methyl-1-phenoxyformohydrazide to a chloride group, forming N-methyl-1-phenoxyformohydrazide chloride.", "Step 3: The resulting N-methyl-1-phenoxyformohydrazide chloride is then treated with hydrochloric acid to form N-methyl-1-phenoxyformohydrazide hydrochloride." ] }

CAS No.

877-85-0

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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